molecular formula C12H30GaN3 B3420549 Gallium diethylamide CAS No. 194611-64-8

Gallium diethylamide

Cat. No.: B3420549
CAS No.: 194611-64-8
M. Wt: 286.11 g/mol
InChI Key: UZYORTJMAUFROH-UHFFFAOYSA-N
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Description

Gallium diethylamide is a chemical compound with the molecular formula C₁₂H₃₀GaN₃ It is a derivative of gallium, a semi-metal element with atomic number 31

Preparation Methods

Synthetic Routes and Reaction Conditions

Gallium diethylamide can be synthesized through the reaction of gallium trichloride with diethylamine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction is as follows:

[ \text{GaCl}_3 + 3 \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{Ga(N(C}_2\text{H}_5\text{)}_2)_3 + 3 \text{HCl} ]

Industrial Production Methods

While this compound is not produced on an industrial scale due to its specialized applications, it can be synthesized in laboratory settings using standard chemical synthesis techniques. The process involves careful handling of reagents and control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Gallium diethylamide undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form gallium oxide.

    Reduction: Can be reduced to elemental gallium under specific conditions.

    Substitution: Reacts with other amines or ligands to form different gallium complexes.

Common Reagents and Conditions

    Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

    Reduction: Requires a reducing agent such as hydrogen gas or a metal hydride.

    Substitution: Involves the use of different amines or ligands in a solvent such as tetrahydrofuran.

Major Products

    Oxidation: Gallium oxide (Ga₂O₃)

    Reduction: Elemental gallium (Ga)

    Substitution: Various gallium complexes depending on the substituent used.

Mechanism of Action

Gallium diethylamide exerts its effects primarily by mimicking iron in biological systems. It can replace iron in redox enzymes, inhibiting bacterial growth by targeting multiple iron-dependent biological processes. This mechanism is particularly effective against multidrug-resistant bacteria .

Comparison with Similar Compounds

Similar Compounds

  • Gallium nitrate
  • Gallium chloride
  • Gallium citrate
  • Gallium maltolate
  • Gallium tartrate

Uniqueness

Gallium diethylamide is unique due to its specific structure and reactivity. Unlike other gallium compounds, it forms stable complexes with diethylamine, making it useful in specialized research applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

gallium;diethylazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H10N.Ga/c3*1-3-5-4-2;/h3*3-4H2,1-2H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYORTJMAUFROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ga+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30GaN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gallium diethylamide
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Gallium diethylamide
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Gallium diethylamide
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Gallium diethylamide
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Gallium diethylamide

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